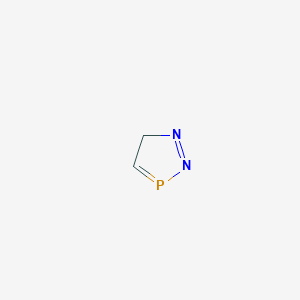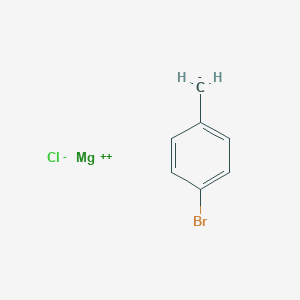
1-Hexadecylpyridin-1-ium benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecylpyridin-1-ium benzoate is a quaternary ammonium compound with a long alkyl chain and a pyridinium ion. It is known for its surfactant properties and is used in various applications, including antimicrobial agents and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexadecylpyridin-1-ium benzoate can be synthesized through the quaternization of pyridine with hexadecyl bromide, followed by the reaction with benzoic acid. The reaction typically involves heating pyridine with hexadecyl bromide in the presence of a base such as sodium hydroxide, followed by the addition of benzoic acid to form the benzoate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Hexadecylpyridin-1-ium benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
1-Hexadecylpyridin-1-ium benzoate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions and antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent in medical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of 1-Hexadecylpyridin-1-ium benzoate involves its interaction with cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Hexadecyltrimethylammonium bromide: A surfactant with a similar long alkyl chain but different functional groups
Uniqueness
1-Hexadecylpyridin-1-ium benzoate is unique due to its specific combination of a pyridinium ion and a benzoate group, which imparts distinct chemical and physical properties. Its effectiveness as an antimicrobial agent and surfactant sets it apart from other similar compounds .
Properties
| 138146-41-5 | |
Molecular Formula |
C28H43NO2 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium;benzoate |
InChI |
InChI=1S/C21H38N.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;8-7(9)6-4-2-1-3-5-6/h15,17-18,20-21H,2-14,16,19H2,1H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
FEWZFCNIJXIEJQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





